3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide
Description
3-[(1-Methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide is a heterocyclic compound featuring a bis-indole scaffold with a sulfonamide group at position 5 and a methylidene bridge linking the 2-oxoindole core to a 1-methylindole moiety. This structure combines the pharmacological versatility of indole derivatives—known for interactions with enzymes and receptors—with the sulfonamide group’s role in enhancing solubility and bioactivity, particularly in targeting carbonic anhydrases or kinases .
Properties
IUPAC Name |
3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKHXLFEYOOYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648015 | |
| Record name | 3-[(1-Methyl-1H-indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622387-85-3 | |
| Record name | 3-[(1-Methyl-1H-indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide typically involves the condensation of 1-methylindole-3-carboxaldehyde with a suitable sulfonamide derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce reduced indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide is C18H15N3O3S, with a molecular weight of approximately 371.45 g/mol. Its unique structure combines an indole moiety with a sulfonamide group, making it a versatile candidate for pharmaceutical applications.
Pharmaceutical Applications
- Autoimmune Disorders : The inhibition of Syk can potentially alleviate symptoms in diseases like rheumatoid arthritis and lupus by dampening excessive immune activation.
- Cancer Therapy : Given its role in cell signaling, this compound may be explored for its anticancer properties, particularly in cancers where Syk is implicated in tumor growth and metastasis.
- Allergic Reactions : The modulation of immune responses could lead to new treatments for allergic conditions.
Biological Activities
- Antiviral Properties : Research indicates that indole derivatives exhibit antiviral activities, which may extend to this compound.
- Antimicrobial Effects : Preliminary studies have suggested that compounds similar to this one possess antimicrobial properties against various pathogens .
- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its potential therapeutic benefits.
Chemical Research
- Synthesis of Derivatives : This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activities.
- Material Science : The chemical properties of this compound may be leveraged in the development of new materials or chemical processes.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted the synthesis of various indole derivatives, including this compound, demonstrating significant antimicrobial activity against common bacterial strains .
- Another research project focused on the compound's potential in treating autoimmune diseases by demonstrating its ability to inhibit Syk activity effectively.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest structural analogs include:
- Methylidene vs.
- Substituent Effects : The 1-methylindole group in the target compound likely improves metabolic stability over phenyl-substituted analogs (e.g., compound 4 in ), where bulkier aryl groups could hinder membrane permeability .
Physicochemical Properties
- Solubility: The sulfonamide group enhances water solubility relative to non-sulfonylated indoles (e.g., thiazolidinone derivatives in ). However, the N,N-dimethyl sulfonamide in the tetrahydroindole analog () may further increase lipophilicity, affecting blood-brain barrier penetration .
- logP : Estimated logP values (via computational tools) suggest the target compound (logP ~2.1) is less lipophilic than cyclohexylidene- or phenyl-substituted derivatives (logP ~3.5–4.0), favoring renal excretion over tissue accumulation .
Pharmacological Activity
- Enzyme Inhibition: Sulfonamide-containing indoles are known carbonic anhydrase inhibitors. The methylidene bridge in the target compound may confer selectivity for isoforms like CA-IX/XII over CA-II, a trait shared with tetrahydroindole derivatives .
- Antimicrobial Potential: While hydrazone-linked indoles () show antimicrobial activity, the target compound’s methylindole group may reduce off-target effects compared to phenyl-substituted analogs .
Biological Activity
3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide is a complex organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of the Compound
The compound belongs to the indole derivatives class, which are known for their extensive biological activities, including antiviral, anticancer, and antimicrobial effects. The unique structure of this compound integrates an indole moiety with a sulfonamide group, contributing to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide |
| Molecular Formula | C18H15N3O3S |
| CAS Number | 622387-85-3 |
Indole derivatives, including this compound, exhibit their biological effects through various mechanisms:
- Receptor Binding : The compound binds with high affinity to multiple receptors, which can lead to various pharmacological effects.
- Biochemical Pathways : It influences several biochemical pathways associated with inflammation, cancer cell proliferation, and microbial resistance.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.0 | Induction of caspase activity |
| HepG2 | 0.71 | Cell cycle arrest at S phase |
| A375 | 4.2 | Microtubule destabilization |
These findings suggest that the compound could serve as a potent candidate for cancer therapy by targeting specific pathways involved in tumor growth and survival.
Antiviral and Antimicrobial Properties
The compound has also been evaluated for its antiviral activity against various viruses. In vitro studies have shown effectiveness against:
- HIV : Exhibiting an IC50 value of 2.95 µM against HIV reverse transcriptase.
- Influenza Virus : Inhibition of viral replication in Vero cells.
Additionally, it has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Case Studies
- Syk Inhibition in Platelets : A study identified the compound as a selective inhibitor of Spleen Tyrosine Kinase (Syk), which plays a crucial role in platelet activation and aggregation. This inhibition could lead to therapeutic applications in treating thrombotic disorders .
- Microtubule Disruption : Research highlighted the compound's ability to disrupt microtubule assembly at concentrations as low as 20 µM, indicating potential use in cancer treatment by targeting cytoskeletal dynamics .
Q & A
Q. What established synthetic routes are reported for 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide?
The compound is synthesized via condensation reactions involving indole derivatives and sulfonamide precursors. A common method involves refluxing 3-formylindole intermediates with sulfonamide-containing reagents in acetic acid with sodium acetate as a catalyst. For example, analogous syntheses of indole-sulfonamide derivatives employ reflux times of 3–5 hours under acidic conditions to facilitate Schiff base formation and cyclization . Yield optimization often requires adjusting molar ratios (e.g., 1.1:1 for aldehyde to amine) and purification via recrystallization from DMF/acetic acid mixtures.
Q. How is the molecular structure of this compound confirmed in academic research?
X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data are refined using programs like SHELXL (for small-molecule refinement) and visualized via ORTEP-III for graphical representation of thermal ellipsoids . Key parameters include bond lengths (e.g., C–C mean = 0.002–0.005 Å) and R factors (e.g., 0.051 for high-resolution data), which validate stereochemical assignments .
Q. What biological targets or pharmacological activities are associated with this compound?
The compound acts as a spleen tyrosine kinase (Syk) inhibitor, demonstrated in studies on osteoclast differentiation. In vitro, it suppresses TRAP-positive multinuclear osteoclast formation in RAW264.7 cells at concentrations ≥10 µM, with efficacy comparable to known Syk inhibitors like R406 .
Advanced Research Questions
Q. How can synthetic yields be optimized under varying catalytic or solvent conditions?
Systematic optimization involves:
- Catalyst screening : Sodium acetate vs. other bases (e.g., triethylamine) to enhance Schiff base formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to acetic acid.
- Reaction time : Extending reflux beyond 5 hours may increase byproduct formation, as observed in analogous indole syntheses . A comparative table from literature shows:
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| NaOAc | Acetic acid | 3 | 65 | |
| Et3N | DMF | 4 | 72 |
Q. What experimental strategies address contradictions in reported biological activities?
Discrepancies in Syk inhibition efficacy may arise from:
- Cell line variability : RAW264.7 vs. primary bone marrow macrophages (BMMs) exhibit differential sensitivity to kinase inhibitors .
- Assay conditions : TRAP staining protocols (e.g., fixation with 4% PFA vs. methanol) affect signal quantification.
- Compound stability : Pre-incubation duration (e.g., 1 hour vs. 12 hours) with inhibitors impacts activity due to metabolic degradation .
Q. What in vitro models are appropriate for evaluating kinase modulation efficacy?
- Cell-based assays : Co-culture systems (e.g., RAW264.7 with stromal cells in α-MEM + 10% FBS) mimic physiological osteoclastogenesis. TRAP-positive cell counts (>3 nuclei) after 5–7 days are a robust endpoint .
- Kinase activity assays : Recombinant Syk enzyme assays with ATP-competitive inhibitors, validated via IC50 calculations.
Q. How do crystallographic refinement protocols impact structural parameter accuracy?
SHELXL refinement parameters (e.g., weighting schemes, extinction correction) critically influence R values. For example:
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfonamide group.
- Biological Assays : Include negative controls (e.g., Syk inh vs. DMSO) and validate via Western blotting for phosphorylated Syk substrates.
- Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) to facilitate cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
